molecular formula C18H20N2O3S B330845 ethyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B330845
M. Wt: 344.4 g/mol
InChI Key: JGJFWEKORJVQHS-UHFFFAOYSA-N
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Description

ethyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, a pyridine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Functionalized pyridine derivatives

Scientific Research Applications

ethyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Modulate Receptors: The compound can bind to specific receptors on cell surfaces, modulating their activity and influencing cellular responses.

    Interfere with DNA: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

Comparison with Similar Compounds

ethyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: These compounds share the benzothiophene core but differ in their substituents, leading to variations in their biological activities.

    Pyridine-Containing Compounds: Compounds with a pyridine ring exhibit similar chemical reactivity but may have different pharmacological properties.

    Ethyl Ester Derivatives: These compounds have an ethyl ester group, which can influence their solubility and bioavailability.

The uniqueness of ethyl 6-methyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 6-methyl-2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O3S/c1-3-23-18(22)15-13-7-6-11(2)9-14(13)24-17(15)20-16(21)12-5-4-8-19-10-12/h4-5,8,10-11H,3,6-7,9H2,1-2H3,(H,20,21)

InChI Key

JGJFWEKORJVQHS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CN=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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